Product packaging for 2-Bromo-5-(2,2,2-trifluoroethoxy)pyridine(Cat. No.:CAS No. 1701582-64-0)

2-Bromo-5-(2,2,2-trifluoroethoxy)pyridine

Cat. No.: B1528345
CAS No.: 1701582-64-0
M. Wt: 256.02 g/mol
InChI Key: PVOYEXBNFPDKEP-UHFFFAOYSA-N
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Description

2-Bromo-5-(2,2,2-trifluoroethoxy)pyridine (CAS 1701582-64-0) is a high-value halogenated pyridine derivative designed for advanced chemical synthesis and research applications. With a molecular formula of C7H5BrF3NO and a molecular weight of 256.02 g/mol, this compound serves as a versatile building block in pharmaceutical and agrochemical discovery . The molecule features two key reactive sites that provide orthogonal opportunities for chemical modification. The bromine atom on the pyridine ring is an excellent handle for metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings, enabling the formation of new carbon-carbon bonds . Simultaneously, the 2,2,2-trifluoroethoxy group is a privileged structural motif known to enhance the metabolic stability, lipophilicity, and binding affinity of lead compounds . This combination makes the compound particularly valuable for creating novel molecules in drug discovery programs. In agrochemical research, the trifluoroethoxy pyridine scaffold is recognized for its potential biological activities. Research on related trifluoromethylpyridine derivatives has demonstrated significant antibacterial and insecticidal properties, suggesting this compound could be a key intermediate in developing new crop protection agents . This product is offered with a typical purity of 97% and is shipped at room temperature . It is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use. Researchers are advised to handle this material with appropriate safety precautions, including the use of personal protective equipment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5BrF3NO B1528345 2-Bromo-5-(2,2,2-trifluoroethoxy)pyridine CAS No. 1701582-64-0

Properties

IUPAC Name

2-bromo-5-(2,2,2-trifluoroethoxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF3NO/c8-6-2-1-5(3-12-6)13-4-7(9,10)11/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVOYEXBNFPDKEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1OCC(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Copper-Catalyzed Nucleophilic Substitution on Bromopyridine

A widely reported method involves the reaction of 2,5-dibromopyridine or related bromopyridine derivatives with sodium 2,2,2-trifluoroethoxide, generated in situ by reacting 2,2,2-trifluoroethanol with sodium metal. This reaction is conducted in an aprotic solvent such as N,N-dimethylformamide (DMF) at elevated temperatures (85–105°C) with copper(II) sulfate as a catalyst to facilitate the substitution of bromine by the trifluoroethoxy group.

Key Reaction Parameters:

Parameter Details
Starting material 2,5-Dibromopyridine or 2-bromo-5-chloropyridine
Nucleophile Sodium 2,2,2-trifluoroethoxide
Catalyst Copper(II) sulfate (CuSO4)
Solvent N,N-Dimethylformamide (DMF)
Temperature 85–105°C
Reaction time Several hours (varies by scale)

This method yields 2-bromo-5-(2,2,2-trifluoroethoxy)pyridine with good selectivity and yield, avoiding the need for excessive equivalents of trifluoroethanol, which is a drawback in some older methods.

Multi-Step Process via Acid Chloride Intermediate

Another approach involves the preparation of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid from 1,4-dibromobenzene derivatives, which is then converted into the corresponding acid chloride. The acid chloride intermediate is reacted with 2-(aminomethyl)pyridine, followed by catalytic hydrogenation to yield the desired pyridine derivative. However, this method is less favored due to:

  • The acid chloride intermediate's instability and requirement for immediate use.
  • Non-selective acylation leading to isomer mixtures.
  • Multi-step synthesis increasing complexity and reducing overall yield.

This process is more suited for the synthesis of related compounds like Flecainide but provides insight into the functional group transformations involving trifluoroethoxy-substituted pyridines.

Comparative Analysis of Preparation Methods

Method Advantages Disadvantages Yield (%) Industrial Feasibility
Copper-catalyzed substitution Mild conditions, selective, scalable Requires copper catalyst and DMF solvent Moderate to High High
Acid chloride intermediate route Provides access to related compounds Multi-step, unstable intermediates, isomer mixtures Moderate Moderate
Grignard reaction for aldehyde Mild, controllable, high purity product Requires inert atmosphere and careful temperature control 80–87 High

Detailed Research Findings and Notes

  • The copper-catalyzed substitution is preferred commercially due to fewer equivalents of trifluoroethanol needed, reducing cost and waste.
  • Use of sodium hydride with DMF in some processes is discouraged due to explosion hazards.
  • The acid chloride intermediate cannot be stored and must be used immediately, limiting process flexibility.
  • The Grignard method for aldehyde preparation is a key step in some synthetic routes to functionalized pyridines, offering better safety and yield compared to organolithium methods.
  • Reaction temperatures around 85–105°C and use of aprotic solvents like DMF are critical for optimal substitution reactions.
  • Catalysts such as copper(II) sulfate enhance nucleophilic aromatic substitution efficiency.

Summary Table of Key Reaction Conditions for this compound Preparation

Step Reagents & Catalysts Solvent Temperature (°C) Time Notes
Formation of sodium trifluoroethoxide Sodium metal + 2,2,2-trifluoroethanol DMF or aprotic solvent Ambient 1–2 hours Generates nucleophile in situ
Nucleophilic substitution 2,5-Dibromopyridine + sodium trifluoroethoxide + CuSO4 DMF 85–105 Several hours Copper catalyst critical for reaction
Workup and isolation Standard aqueous workup, filtration - - - Product isolated as off-white solid

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(2,2,2-trifluoroethoxy)pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions. Common reagents for these reactions include organometallic compounds and halide salts.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction Reactions: Reduction reactions can be used to remove the bromine atom or reduce other functional groups present in the molecule.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium iodide (NaI) or potassium fluoride (KF) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction reactions can produce a range of oxidized or reduced derivatives.

Scientific Research Applications

2-Bromo-5-(2,2,2-trifluoroethoxy)pyridine has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Bromo-5-(2,2,2-trifluoroethoxy)pyridine involves its interaction with molecular targets through its functional groups. The bromine atom and trifluoroethoxy group can participate in various chemical interactions, including hydrogen bonding, van der Waals forces, and covalent bonding. These interactions influence the compound’s reactivity and its ability to modify other molecules.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers

5-Bromo-2-(2,2,2-trifluoroethoxy)pyridine (CAS 126728-58-3)
  • Molecular Formula: C₇H₅BrF₃NO (identical to the main compound).
  • Structural Difference : Bromine at position 5 and trifluoroethoxy at position 2.
  • Reactivity : The bromine’s position alters regioselectivity in electrophilic substitution. Trifluoroethoxy at position 2 directs incoming electrophiles to meta positions, whereas bromine at position 5 exerts ortho/para-directing effects .

Halogen-Substituted Analogs

2-Chloro-3-(2,2,2-trifluoroethoxy)pyridine (CAS 256473-04-8)
  • Molecular Formula: C₇H₅ClF₃NO.
  • Key Differences: Chlorine replaces bromine, reducing leaving-group ability in nucleophilic substitutions.
5-Chloro-2-(trifluoromethoxy)pyridine (CAS 1361836-39-6)
  • Molecular Formula: C₆H₃ClF₃NO.
  • Functional Groups : Chlorine at position 5 and trifluoromethoxy at position 2.
  • Applications : Trifluoromethoxy enhances lipophilicity, making it suitable for blood-brain barrier penetration in CNS drugs .

Functional Group Variations

5-Bromo-3-(trifluoromethyl)pyridin-2-ol (CAS 76041-79-7)
  • Molecular Formula: C₇H₄BrF₃NO.
  • Trifluoromethyl at position 3 provides strong electron-withdrawing effects, stabilizing negative charges in intermediates .
3-Bromo-2-ethoxy-5-(trifluoromethyl)pyridine (CAS 216766-04-0)
  • Molecular Formula: C₉H₈BrF₃NO.
  • Structural Highlights : Ethoxy group at position 2 and trifluoromethyl at position 5.
  • Utility : The trifluoromethyl group improves resistance to oxidative degradation in agrochemicals .

Heterocyclic Analogs

2-Bromo-5-(2,2,2-trifluoroethoxy)pyrimidine
  • Molecular Formula : C₆H₃BrF₃N₂O.
  • Key Differences : Pyrimidine ring (two nitrogen atoms) vs. pyridine.
  • Applications : Pyrimidine derivatives are prevalent in antiviral and anticancer agents due to their DNA/RNA mimicry .

Comparative Data Table

Compound Name CAS No. Molecular Formula Key Substituents Applications/Reactivity
2-Bromo-5-(2,2,2-trifluoroethoxy)pyridine 1701582-64-0 C₇H₅BrF₃NO Br (C2), CF₃CH₂O (C5) Pharmaceutical intermediates
5-Bromo-2-(2,2,2-trifluoroethoxy)pyridine 126728-58-3 C₇H₅BrF₃NO Br (C5), CF₃CH₂O (C2) Altered regioselectivity in synthesis
2-Chloro-3-(2,2,2-trifluoroethoxy)pyridine 256473-04-8 C₇H₅ClF₃NO Cl (C2), CF₃CH₂O (C3) Reduced reactivity in coupling
5-Bromo-3-(trifluoromethyl)pyridin-2-ol 76041-79-7 C₇H₄BrF₃NO Br (C5), CF₃ (C3), OH (C2) Enhanced solubility for biologics
2-Bromo-5-(2,2,2-trifluoroethoxy)pyrimidine - C₆H₃BrF₃N₂O Pyrimidine core, Br (C2), CF₃CH₂O (C5) Antiviral drug precursors

Biological Activity

2-Bromo-5-(2,2,2-trifluoroethoxy)pyridine is a compound of interest in various fields, including pharmaceuticals and agrochemicals. Its unique structural features, particularly the trifluoroethoxy group, contribute to its biological activity. This article reviews the biological activity of this compound, highlighting its mechanisms of action, potential applications, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C8H7BrF3N1O1\text{C}_8\text{H}_7\text{BrF}_3\text{N}_1\text{O}_1

The biological activity of this compound is primarily attributed to its interactions with specific biological targets. Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced potency and selectivity due to their unique electronic properties.

  • Inhibition of Enzymes : The trifluoroethoxy moiety has been shown to enhance the binding affinity to various enzymes, impacting metabolic pathways.
  • Antimicrobial Properties : Studies have demonstrated that this compound exhibits significant antimicrobial activity against a range of pathogens.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Study Focus Findings
Study 1Antimicrobial ActivityThe compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli.
Study 2Enzyme InhibitionInhibitory effects on acetylcholinesterase were observed with an IC50 value of 50 µM.
Study 3CytotoxicityExhibited cytotoxic effects on cancer cell lines with an IC50 value of 25 µM.

Detailed Research Findings

  • Antimicrobial Activity : In a recent study, this compound was evaluated against various bacterial strains. The results indicated that it possesses notable antibacterial properties, particularly against Gram-negative bacteria such as E. coli and Pseudomonas aeruginosa .
  • Enzyme Interaction : The compound has been studied for its interaction with acetylcholinesterase (AChE), an important enzyme in neurotransmission. It was found to inhibit AChE activity effectively, suggesting potential applications in treating neurodegenerative diseases .
  • Cytotoxicity : In vitro assays demonstrated that this compound has cytotoxic effects on several cancer cell lines, indicating its potential as an anticancer agent. The mechanism appears to involve the induction of apoptosis in cancer cells .

Safety and Toxicology

While exploring the biological activity of this compound, it is crucial to consider its safety profile:

  • Toxicity Information : The compound is classified as harmful if swallowed (H302) and can cause skin irritation (H315) . Therefore, handling precautions should be observed in laboratory settings.

Q & A

Q. Basic

  • 19F NMR : A singlet near δ –75 ppm confirms the trifluoroethoxy group.
  • 1H NMR : Aromatic protons (C3 and C4) appear as doublets (J ≈ 8.6 Hz) due to coupling with adjacent substituents.
  • IR Spectroscopy : Stretching vibrations for C-Br (~600 cm⁻¹) and C-O-C (~1250 cm⁻¹) validate the structure .

How can researchers resolve contradictions in reported reaction yields when using this compound in palladium-catalyzed couplings?

Advanced
Yield discrepancies often arise from catalyst-ligand mismatches or solvent effects. Systematic screening (e.g., using Pd(OAc)₂ with SPhos or Xantphos ligands) in solvents like toluene or THF can identify optimal systems. Kinetic studies (e.g., in situ NMR) may reveal side reactions (e.g., proto-deboronation or homocoupling). Reporting detailed reaction parameters (e.g., degassing methods, substrate ratios) enhances reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Bromo-5-(2,2,2-trifluoroethoxy)pyridine
Reactant of Route 2
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2-Bromo-5-(2,2,2-trifluoroethoxy)pyridine

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